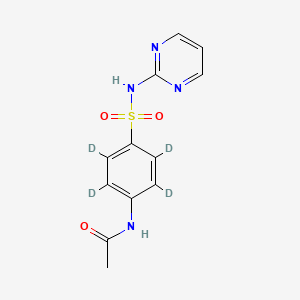

N-Acetyl Sulfadiazine-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A major labeled metabolite of Sulfadiazine.

作用机制

Target of Action

N-Acetyl Sulfadiazine-d4, also known as Triton X-45 , is a derivative of Sulfadiazine . Sulfadiazine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

This compound, like Sulfadiazine, acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), which is a critical precursor in the synthesis of folic acid . This inhibition disrupts the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it disrupts the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As folic acid is essential for bacterial DNA synthesis and cell division, its depletion leads to the inhibition of bacterial growth .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Sulfadiazine and its metabolites can be influenced by factors such as temperature . For instance, an increase in temperature was found to decrease the absorption half-life and area under the concentration-time curve (AUC) of Sulfadiazine and its metabolites in plasma and tissues, but increased the apparent volume of distribution and systemic total body clearance in plasma .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacterial DNA synthesis and cell division, thereby inhibiting the growth and multiplication of bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, temperature has been found to significantly affect the pharmacokinetics of Sulfadiazine and its metabolites . An increase in temperature was found to decrease the absorption half-life and AUC of Sulfadiazine and its metabolites in plasma and tissues, but increased the apparent volume of distribution and systemic total body clearance in plasma . This suggests that the action and efficacy of this compound could also be influenced by environmental temperature .

生化分析

Biochemical Properties

N-Acetyl Sulfadiazine-d4 interacts with various biomolecules in biochemical reactions. For instance, it has been shown to interact with soil humic acid in environmental studies . The interaction of this compound with humic acid was investigated using stable paramagnetic nitroxide spin probes .

Cellular Effects

Its parent compound, Sulfadiazine, is known to have significant effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can interact with biomolecules such as humic acid, potentially influencing enzyme activity and gene expression .

生物活性

N-Acetyl Sulfadiazine-d4 (also referred to as N4-acetyl sulfadiazine) is a deuterated derivative of sulfadiazine, a sulfonamide antibiotic with broad-spectrum antibacterial activity. This article explores its biological activity, pharmacokinetics, and potential applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₂N₄O₃S

- Molecular Weight : Approximately 294.4 g/mol

- Structure : The deuterated form allows for enhanced tracking in metabolic studies due to the presence of deuterium atoms.

This compound exhibits biological activity similar to its parent compound, sulfadiazine. It functions by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the biosynthesis of folate in bacteria. This mechanism grants it efficacy against various Gram-positive and Gram-negative bacteria, including Mycobacterium leprae, the causative agent of leprosy, and other pathogens responsible for skin infections and urinary tract infections .

Pharmacokinetics

Pharmacokinetic studies have shown that the absorption and distribution of this compound are influenced by temperature variations. For instance, a study on grass carp demonstrated that increasing temperatures significantly shortened the absorption half-life and altered the volume of distribution and clearance rates in plasma .

Key Pharmacokinetic Parameters

| Parameter | Value at 18°C | Value at 24°C |

|---|---|---|

| Absorption Half-Life (K01_HL) | Shortened | Lengthened |

| Elimination Half-Life (K10_HF) | Decreased | Decreased |

| Volume of Distribution (V_F) | 0.93 L/kg | 1.64 L/kg |

| Clearance (Cl_F) | 0.01 L/h/kg | 0.05 L/h/kg |

These findings suggest that temperature can significantly affect the pharmacokinetics of this compound, which may have implications for dosing regimens in different environmental conditions.

Biological Activity

This compound has demonstrated several biological activities:

- Antibacterial Properties : Effective against a range of bacteria, particularly those involved in skin infections and leprosy.

- Anti-inflammatory Effects : Similar to its parent compound, it may reduce inflammation associated with certain dermatological conditions.

- Research Applications : Its deuterated nature makes it valuable for studies on drug metabolism and pharmacokinetics, allowing researchers to track its metabolic pathways more accurately .

Case Studies

- Renal Toxicity Studies : Research has indicated that sulfadiazine can lead to renal lesions in animal models. A study involving Wistar rats found that dietary modifications could mitigate these effects when sulfadiazine was administered . This highlights the importance of understanding the compound's safety profile in therapeutic contexts.

- Comparative Studies in Aquaculture : A study on grass carp compared the pharmacokinetics of sulfadiazine and its metabolite N4-acetyl sulfadiazine under varying temperatures, emphasizing their significant tissue distribution and potential environmental impacts due to antibiotic residues in aquatic systems .

属性

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIZUWGMNCUKGU-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。